
6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C19H20ClN5 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis in Supramolecular Chemistry
A study by Moral et al. (2010) explored the microwave-assisted synthesis of pyrazolyl bistriazines, revealing their promising applications in supramolecular chemistry. These bistriazines, with their rigid linkers, show potential in the efficient preparation of supramolecular polymers exhibiting interesting fluorescence properties through complexation with cyanuric and barbituric acid derivatives (Moral, A., et al., 2010).
Development of Novel Polyamides
Research by Sagar et al. (2001) on polyamides containing s-triazine rings and fluorene "cardo" groups highlighted the synthesis and characterization of new polyamides. These materials were synthesized through low-temperature interfacial polycondensation and exhibited excellent solubility, thermal stability, and the ability to form transparent, tough, and flexible films (Sagar, A. D., et al., 2001).
Supramolecular Assemblies and Complex Stability
The hydrogen-bonded complexes of diaminopyridines and diaminotriazines study by Beijer et al. (1996) investigated the opposite effects of acylation on complex stabilities. This work provided insights into the conformational preferences and electrostatic interactions affecting complex stability, contributing to the understanding of supramolecular assembly formation (Beijer, F. H., et al., 1996).
Antimalarial Activity Exploration
Werbel et al. (1987) reported on the antimalarial activity of certain triazine derivatives. Although the specific compound of interest is not directly mentioned, this study is an example of the broader exploration of triazine derivatives in medicinal chemistry, highlighting the varied potential applications of triazine compounds (Werbel, L. M., et al., 1987).
Synthesis of Aromatic Polyamides
Another study by Sagar et al. (1997) focused on the synthesis and characterization of aromatic polyamides containing s-triazine rings. These polyamides demonstrated excellent thermal stability and solubility in polar solvents, indicating their potential for advanced material applications (Sagar, A. D., et al., 1997).
Propriétés
IUPAC Name |
6-chloro-2-N,4-N-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-11-5-7-15(13(3)9-11)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBGEFYTMUJWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365563 | |
| Record name | 6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374101-00-5 | |
| Record name | 6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1622302.png)

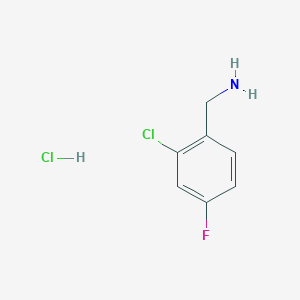

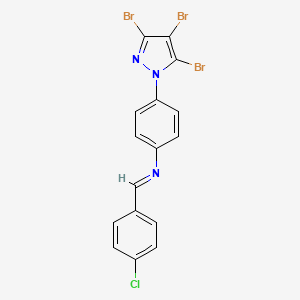
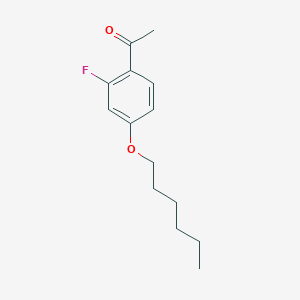


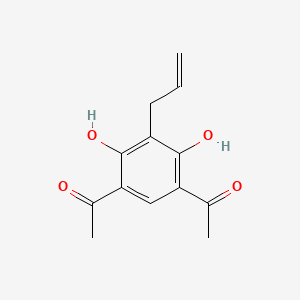
![2,5-Dichlorothiazolo[5,4-d]thiazole](/img/structure/B1622317.png)


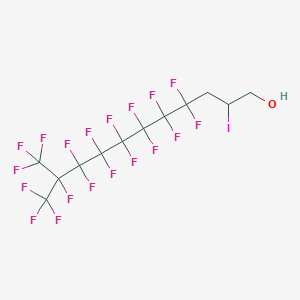
![Methyl 2-[(2-cyanoethyl)thio]acetate](/img/structure/B1622324.png)
